molecular formula C15H14N4O3 B14157953 2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile CAS No. 201992-49-6

2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile

Cat. No.: B14157953
CAS No.: 201992-49-6
M. Wt: 298.30 g/mol
InChI Key: CRSVZYGPPGQECB-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features a nitrophenyl group, a piperidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile typically involves the reaction of 4-nitrobenzaldehyde with piperidine and a suitable oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine and oxazole rings can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-5-morpholin-1-yl-1,3-oxazole-4-carbonitrile
  • 2-(4-Nitrophenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile

Uniqueness

2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile is unique due to the presence of the piperidine ring, which can enhance its biological activity and chemical stability compared to similar compounds with different ring structures.

Properties

CAS No.

201992-49-6

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

2-(4-nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C15H14N4O3/c16-10-13-15(18-8-2-1-3-9-18)22-14(17-13)11-4-6-12(7-5-11)19(20)21/h4-7H,1-3,8-9H2

InChI Key

CRSVZYGPPGQECB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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